molecular formula C19H21NO5 B2968421 [(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate CAS No. 878907-90-5

[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate

Cat. No. B2968421
CAS RN: 878907-90-5
M. Wt: 343.379
InChI Key: VRVSZLJOVYMMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate” is a chemical compound with the CAS Number: 925159-24-6 . It has a molecular weight of 283.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 3- { [ (2-phenylethyl)amino]carbonyl}benzoate . The InChI Code is 1S/C17H17NO3/c1-21-17 (20)15-9-5-8-14 (12-15)16 (19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3, (H,18,19) . The InChI key is BCCKIIRLHFEWLK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The compound’s molecular weight is 283.33 .

Scientific Research Applications

Selective Insecticides

  • Research shows that certain carbamoyl derivatives exhibit selective insecticidal properties, being toxic to insects but substantially less toxic to mammals. This suggests potential applications of “[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate” in the development of selective insecticides (Fahmy, Chiu, & Fukuto, 1974).

Agricultural Fungicides

  • Studies have demonstrated the use of carbamoyl derivatives in agriculture for the prevention and control of fungal diseases. This implies potential use in developing fungicide formulations, enhancing their efficacy and reducing environmental toxicity (Campos et al., 2015).

Herbicide Development

  • Carbamoyl derivatives have been studied for their potential use in herbicide formulations. The molecular structure of these compounds can be optimized to target specific weeds, contributing to more efficient and environmentally friendly herbicidal solutions (Mereiter, 2011).

Neurotransmitter Uptake Inhibitors

  • Research into carbamoyl derivatives has identified their role as neurotransmitter uptake inhibitors. This suggests potential applications in the development of treatments for neurological disorders or as a tool for studying neurotransmitter dynamics (Mondeshka et al., 1990).

Pharmaceutical Analysis

  • Carbamoyl derivatives are utilized in analytical methods for pharmaceutical compounds. They aid in the detection and quantification of various drugs, ensuring quality control and stability in pharmaceutical formulations (Al-Kurdi et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-10-15(11-17(12-16)24-2)19(22)25-13-18(21)20-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVSZLJOVYMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate

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